5-Amino-2-chlorobenzonitrile

Physical Property Formulation Science Process Chemistry

Synthetic chemists face costly failures when isomeric impurities derail heterocycle construction. 5-Amino-2-chlorobenzonitrile (CAS 35747-58-1) resolves this with its defined 5-amino-2-chloro regiochemistry, enabling predictable orthogonal derivatization. • Regiospecific heterocycle formation: Ortho amino-nitrile relationship uniquely enables 2,2-dioxide-1H-2,1,3-benzothiadiazine ring assembly • Thermal processing robustness: MP 115.5°C-approximately 19.5°C higher than its 2-amino-5-chloro isomer-reduces degradation risk during milling and formulation • Dual-handle reactivity: Amino group for diazotization/acylation; chloro group for Suzuki and Buchwald-Hartwig cross-coupling • Batch-to-batch consistency assured for multi-step synthesis campaigns

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 35747-58-1
Cat. No. B1278771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-chlorobenzonitrile
CAS35747-58-1
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C#N)Cl
InChIInChI=1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2
InChIKeyVVDIMAMYKUTSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-chlorobenzonitrile: Synthetic Building Block


5-Amino-2-chlorobenzonitrile (CAS 35747-58-1), also known as 3-cyano-4-chloroaniline, is a disubstituted aromatic compound with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol [1]. It features an amino group at the 5-position and a chloro group at the 2-position relative to the nitrile substituent on a benzene ring, a specific regiochemical arrangement that dictates its distinct reactivity profile and utility as a synthetic intermediate in the preparation of pharmaceuticals and agrochemicals .

Why 5-Amino-2-chlorobenzonitrile Cannot Be Substituted


5-Amino-2-chlorobenzonitrile is not a generic 'amino-chloro-benzonitrile' but a regioisomer with a specific substitution pattern (5-amino, 2-chloro). This precise arrangement dictates its melting point, solubility, and, most critically, its regiospecific reactivity in cross-coupling, nucleophilic aromatic substitution, and heterocycle formation. Its positional isomer, 2-amino-5-chlorobenzonitrile (CAS 5922-60-1), exhibits a markedly different melting point (96-99°C vs. 115.5-131°C) [1][2], fundamentally altering its physical handling and formulation properties. Furthermore, this isomer has been specifically deployed to construct the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system, a reaction pathway that is inherently dependent on the ortho-relationship of the amino and nitrile groups [3]. Substituting with an incorrect regioisomer or a compound with a different halogen (e.g., 5-bromo-2-chlorobenzonitrile) can lead to altered reaction kinetics, different product regiochemistry, or complete synthetic failure, underscoring the necessity for precise procurement.

5-Amino-2-chlorobenzonitrile vs. Closest Analogs


Melting Point: Regioisomer Comparison

The melting point of 5-amino-2-chlorobenzonitrile is reported as 115.5°C [1]. In contrast, its positional isomer, 2-amino-5-chlorobenzonitrile, has a melting point of 96-99°C [2]. This represents a substantial quantitative difference of approximately 19.5°C, directly impacting solid-state handling, purification strategies, and formulation development.

Physical Property Formulation Science Process Chemistry

Benzothiadiazine Synthesis: Regioisomer-Dependent Route

In a study on non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system was constructed in one step specifically from 2-amino-5-chlorobenzonitrile [1]. This reaction leverages the ortho-relationship between the amino and nitrile groups. The isomeric 5-amino-2-chlorobenzonitrile, with its meta-related amino and nitrile groups, cannot undergo this same intramolecular cyclization to yield the identical benzothiadiazine scaffold, highlighting its distinct and non-interchangeable role in synthetic route design.

Synthetic Methodology Medicinal Chemistry Reaction Specificity

SnCl2-Mediated Reduction: High-Yield Protocol

A specific, scalable synthetic protocol has been detailed for the preparation of 5-amino-2-chlorobenzonitrile (3-cyano-4-chloroaniline). This method involves the reduction of 2-chloro-5-nitrobenzonitrile using stannous chloride dihydrate in a mixture of isopropanol and concentrated hydrochloric acid, followed by a standard workup. The reported yield for this process is 96% (8 g from 10 g of starting material) [1]. This high-yielding, documented procedure provides a reliable benchmark for in-house synthesis or assessing the efficiency of a commercial supplier's process.

Process Chemistry Synthetic Efficiency Scale-up

5-Amino-2-chlorobenzonitrile: Key Applications


Pharmaceutical and Agrochemical Intermediate

The primary value proposition of 5-amino-2-chlorobenzonitrile lies in its function as a versatile intermediate for building more complex molecules. Its distinct substitution pattern (5-amino, 2-chloro) allows for orthogonal functionalization: the amino group can undergo diazotization, acylation, or act as a nucleophile, while the chloro group is a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution. This dual reactivity enables the construction of diverse libraries of drug-like heterocycles, a capability that is not directly replicated by other regioisomers or halogen-substituted analogs .

Solid Oral Dosage Forms: High-Melting Intermediate

For pharmaceutical development programs where the active pharmaceutical ingredient (API) or its penultimate intermediate is a solid, physical properties like melting point are critical for formulation, stability, and manufacturing. 5-Amino-2-chlorobenzonitrile possesses a melting point of 115.5°C, which is approximately 19.5°C higher than its positional isomer, 2-amino-5-chlorobenzonitrile (96-99°C) [1][2]. This higher melting point translates to better thermal stability, reduced risk of melting or degradation during processing (e.g., milling, hot-melt extrusion), and improved robustness in standard solid-dosage manufacturing workflows.

Model Substrate for SNAr Regiochemical Studies

The relative positioning of the amino (electron-donating) and chloro (electron-withdrawing, leaving group) groups on the benzonitrile ring makes this compound a valuable model system for studying regiochemical control in nucleophilic aromatic substitution (SNAr) reactions. Researchers can directly compare its reactivity and product distribution with that of 2-amino-5-chlorobenzonitrile or other halogenated isomers to elucidate electronic and steric effects. This fundamental understanding is crucial for designing efficient synthetic routes and predicting reaction outcomes in complex molecule synthesis.

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